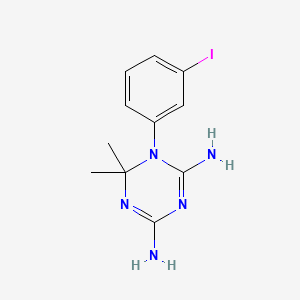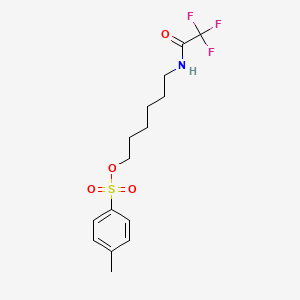
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate is a synthetic organic compound characterized by the presence of a trifluoroacetamido group, a hexyl chain, and a 4-methylbenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate typically involves multiple steps:
Formation of the Trifluoroacetamido Group: The starting material, hexylamine, is reacted with trifluoroacetic anhydride to form 6-(2,2,2-trifluoroacetamido)hexane.
Sulfonation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: Such as potassium permanganate or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Trifluoroacetic acid and the corresponding amine.
Oxidation and Reduction Products: Vary based on the specific reaction conditions.
Scientific Research Applications
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,2,2-Trifluoroacetamido)hexyl acrylamide
- 2-Cyanoethyl [6-(2,2,2-Trifluoroacetamido)hexyl] diisopropylphosphoramidite
Uniqueness
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the trifluoroacetamido and sulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
51224-09-0 |
|---|---|
Molecular Formula |
C15H20F3NO4S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[(2,2,2-trifluoroacetyl)amino]hexyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20F3NO4S/c1-12-6-8-13(9-7-12)24(21,22)23-11-5-3-2-4-10-19-14(20)15(16,17)18/h6-9H,2-5,10-11H2,1H3,(H,19,20) |
InChI Key |
OKGCSXVPKOIXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




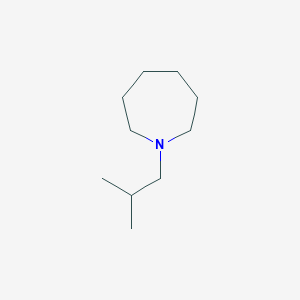
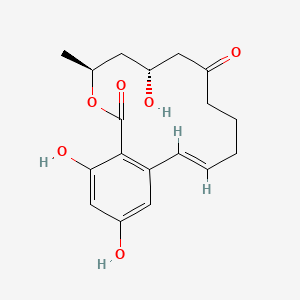
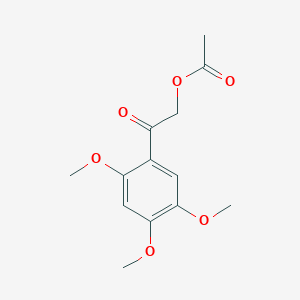

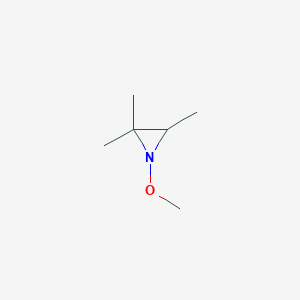



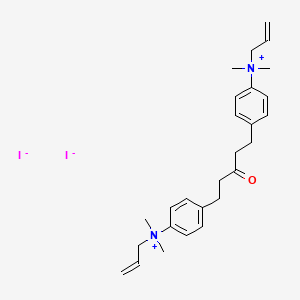

![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
